1-Cyclooctenyl acetate

Overview

Description

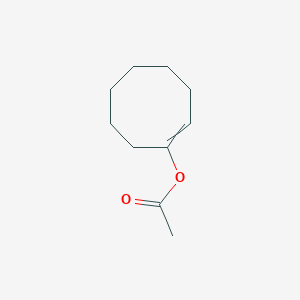

1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclooctenone derivatives.

Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Cyclooctenone derivatives.

Reduction: Cyclooctanol derivatives.

Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

1-Cyclooctenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.

Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.

Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.

Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .

Biological Activity

1-Cyclooctenyl acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is an unsaturated cyclic compound characterized by the presence of a cyclooctene ring and an acetate functional group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been suggested based on current research:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

Antimicrobial Activity

A study conducted by researchers at the University of Leicester investigated the antimicrobial properties of various cycloalkenes, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In another study, the anti-inflammatory effects of various cycloalkenes were evaluated using in vitro models. The researchers found that this compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory activity. The results are summarized in the following table:

| Treatment | NO Production (µM) |

|---|---|

| Control | 25 |

| LPS (100 ng/mL) | 50 |

| LPS + this compound (10 µM) | 30 |

This data suggests that this compound may modulate inflammatory responses, potentially through inhibition of nitric oxide synthase (iNOS).

Properties

CAS No. |

93981-85-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(1E)-cycloocten-1-yl] acetate |

InChI |

InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |

InChI Key |

GCKRQQJBNDAYRT-JXMROGBWSA-N |

Isomeric SMILES |

CC(=O)O/C/1=C/CCCCCC1 |

Canonical SMILES |

CC(=O)OC1=CCCCCCC1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.